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Compound of Interest

Compound Name: 4-Chloro-2-methylbenzaldehyde

Cat. No.: B056668 Get Quote

A comprehensive spectroscopic comparison of 4-Chloro-2-methylbenzaldehyde and its

isomers is presented for researchers, scientists, and drug development professionals. This

guide provides an objective analysis of the spectroscopic properties of these compounds,

supported by experimental data, to aid in their identification and characterization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Chloro-2-
methylbenzaldehyde and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound δ (ppm) - CHO δ (ppm) - Ar-H δ (ppm) - CH₃

4-Chloro-2-

methylbenzaldehyde
~10.26 7.25-7.79 ~2.66

2-Chloro-4-

methylbenzaldehyde
Not explicitly found Not explicitly found Not explicitly found

4-Chloro-3-

methylbenzaldehyde
Not explicitly found Not explicitly found Not explicitly found

5-Chloro-2-

methylbenzaldehyde
Not explicitly found Not explicitly found Not explicitly found
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Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound δ (ppm) - C=O δ (ppm) - Ar-C δ (ppm) - CH₃

4-Chloro-2-

methylbenzaldehyde
~192.8

126.3, 131.8, 132.1,

133.7, 134.2, 140.6
~19.9

2-Chloro-4-

methylbenzaldehyde
Not explicitly found Not explicitly found Not explicitly found

4-Chloro-3-

methylbenzaldehyde
Not explicitly found Not explicitly found Not explicitly found

5-Chloro-2-

methylbenzaldehyde
Not explicitly found Not explicitly found Not explicitly found

Table 3: FTIR Spectroscopic Data (Characteristic Peaks)

Compound
ν (cm⁻¹) - C=O
Stretch

ν (cm⁻¹) - C-H
(aldehyde)

ν (cm⁻¹) - C-Cl
Stretch

ν (cm⁻¹) -
Aromatic C=C

4-Chloro-2-

methylbenzaldeh

yde

~1700 ~2850, ~2750 Not specified ~1600, ~1480

2-Chloro-4-

methylbenzaldeh

yde

Not specified Not specified Not specified Not specified

4-Chloro-3-

methylbenzaldeh

yde

Not specified Not specified Not specified Not specified

5-Chloro-2-

methylbenzaldeh

yde

Not specified Not specified Not specified Not specified

Table 4: Mass Spectrometry Data (Key Fragments m/z)
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Compound [M]⁺ [M-H]⁺ [M-Cl]⁺ [M-CHO]⁺
Other Key
Fragments

4-Chloro-2-

methylbenzal

dehyde

154/156 153/155 119 125/127 91, 65

2-Chloro-4-

methylbenzal

dehyde

154/156 153/155 119 125/127 Not specified

4-Chloro-3-

methylbenzal

dehyde

154/156 153/155 119 125/127 Not specified

5-Chloro-2-

methylbenzal

dehyde

154/156 153/155 119 125/127 Not specified

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring NMR spectra of the subject compounds is as follows:

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a

deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 or

400 MHz for ¹H NMR and 75 or 100 MHz for ¹³C NMR.

¹H NMR Acquisition: A standard proton pulse program is used. Typically, 8 to 16 scans are

acquired with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A standard carbon pulse program with proton decoupling is used. A

larger number of scans (e.g., 1024 or more) is often necessary due to the lower natural

abundance of the ¹³C isotope.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are typically acquired using an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then brought into firm contact with the crystal using a pressure clamp. The

spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans

(e.g., 32 or 64) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is presented in terms of absorbance or

transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent

such as dichloromethane or hexane.

Gas Chromatography: A small volume of the solution (typically 1 µL) is injected into the GC,

which is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity

column). The oven temperature is programmed to ramp from a lower temperature to a higher

temperature to ensure separation of the components.

Mass Spectrometry: The eluent from the GC column is introduced into the ion source of the

mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The

mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 40-500) to detect the

molecular ion and its fragment ions.
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Caption: Structural relationship of 4-Chloro-2-methylbenzaldehyde and its isomers.
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Caption: General workflow for the spectroscopic analysis of isomers.

To cite this document: BenchChem. [Spectroscopic comparison of 4-Chloro-2-
methylbenzaldehyde and its isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056668#spectroscopic-comparison-of-4-chloro-2-
methylbenzaldehyde-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b056668?utm_src=pdf-body-img
https://www.benchchem.com/product/b056668#spectroscopic-comparison-of-4-chloro-2-methylbenzaldehyde-and-its-isomers
https://www.benchchem.com/product/b056668#spectroscopic-comparison-of-4-chloro-2-methylbenzaldehyde-and-its-isomers
https://www.benchchem.com/product/b056668#spectroscopic-comparison-of-4-chloro-2-methylbenzaldehyde-and-its-isomers
https://www.benchchem.com/product/b056668#spectroscopic-comparison-of-4-chloro-2-methylbenzaldehyde-and-its-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b056668?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

